molecular formula C13H10O3 B14188045 1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one CAS No. 922502-99-6

1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one

Cat. No.: B14188045
CAS No.: 922502-99-6
M. Wt: 214.22 g/mol
InChI Key: GBNNGZHZHSAORG-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4H-furo3,4-cbenzopyran-4-one is a chemical compound that belongs to the class of benzopyran derivatives. This compound is known for its unique structural features, which include a fused furan and benzopyran ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-4H-furo3,4-cbenzopyran-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of phenolic compounds and acetylacetone in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired benzopyran derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4H-furo3,4-cbenzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

1,3-Dimethyl-4H-furo3,4-c

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4H-furo3,4-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting antiproliferative activity .

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one: A closely related compound with a similar benzopyran structure.

    2,3-Dimethyl-4H-1-benzopyran-4-one: Another derivative with additional methyl groups.

    5-Hydroxy-4H-1-benzopyran-4-one: A hydroxylated derivative with potential biological activities.

Uniqueness

1,3-Dimethyl-4H-furo3,4-cbenzopyran-4-one is unique due to its fused furan and benzopyran ring system, which imparts distinct chemical and biological properties

Properties

CAS No.

922502-99-6

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

1,3-dimethylfuro[3,4-c]chromen-4-one

InChI

InChI=1S/C13H10O3/c1-7-11-9-5-3-4-6-10(9)16-13(14)12(11)8(2)15-7/h3-6H,1-2H3

InChI Key

GBNNGZHZHSAORG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3OC(=O)C2=C(O1)C

Origin of Product

United States

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